5-Methoxy-2,3-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)5-9-7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEFVWBAFFABNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of substituted pyridines from basic precursors
An In-Depth Technical Guide to the Synthesis of Substituted Pyridines from Basic Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Pyridine Core
The pyridine ring is a cornerstone heterocyclic scaffold in modern science. As a polar, ionizable aromatic molecule, it is a frequent feature in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its ability to improve water solubility and bioavailability makes it a highly sought-after component in drug design.[2][3] The pyridine framework is present in numerous FDA-approved drugs, natural products like nicotine and vitamin B6, and serves as a critical ligand in catalysis.[3][4][5]
Given its importance, the development of efficient, versatile, and scalable methods for constructing the pyridine ring from simple, acyclic precursors is a central focus of synthetic organic chemistry. Historically, industrial production relied on extraction from coal tar or high-temperature gas-phase reactions of simple aldehydes and ammonia.[1][4][6] While effective for simple pyridines, these methods lack the precision required for the complex, highly substituted derivatives needed in drug development.
This guide provides an in-depth exploration of the core synthetic strategies for building the pyridine ring, moving from venerable name reactions to modern catalytic systems. It is designed to serve as a practical resource for scientists at the bench, offering not just protocols, but also the mechanistic rationale and strategic considerations behind each method.
Part 1: Foundational Condensation Strategies
The most established routes to pyridines rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or its equivalent. These methods assemble the carbon skeleton through classic carbonyl chemistry—such as aldol and Michael reactions—followed by cyclization and aromatization.[7][8]
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a robust method for synthesizing symmetrically substituted pyridines.[9] It is a four-component condensation involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[9][10]
Causality and Mechanism: The reaction's efficiency stems from its convergent nature, rapidly building complexity in a single pot. The mechanism proceeds through two key pathways that ultimately merge. First, one equivalent of the β-ketoester condenses with the aldehyde via a Knoevenagel condensation. Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition. The resulting adduct undergoes cyclization and dehydration to form a 1,4-dihydropyridine (1,4-DHP), often referred to as a Hantzsch ester.[11][12] The final and crucial step is the oxidation of this intermediate to the aromatic pyridine, driven by the thermodynamic stability of the aromatic ring.[9]
Workflow: Hantzsch Pyridine Synthesis
Caption: Key mechanistic steps of the Bohlmann-Rahtz synthesis.
Trustworthiness & Control: The regiochemistry of the final pyridine is reliably controlled by the structures of the starting enamine and ethynylketone. Recent methodological improvements include the use of Brønsted and Lewis acid catalysis, microwave assistance, and continuous flow reactors to improve yields and reaction times. [13]
The Guareschi-Thorpe Synthesis
This reaction is a variation of classical pyridine syntheses that is particularly effective for producing 2,6-dihydroxypyridines (which exist in tautomeric equilibrium with 2,6-pyridones). [14][15]These products are valuable intermediates in pharmaceutical synthesis. [14] Causality and Mechanism: The classic Guareschi-Thorpe reaction involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. A more modern and versatile approach is a three-component reaction of a 1,3-dicarbonyl compound, an active methylene nitrile (like ethyl cyanoacetate or cyanoacetamide), and a nitrogen source. [16]An advanced, eco-friendly protocol uses ammonium carbonate in an aqueous medium, where it serves as both the nitrogen source and a promoter for the reaction. [16][17]The mechanism involves initial Knoevenagel condensation between the 1,3-dicarbonyl and the active methylene nitrile, followed by Michael addition of ammonia (or an enamine derived from it), cyclization, and tautomerization to yield the stable pyridone product.
Trustworthiness & Control: The use of an aqueous, buffered medium makes this an environmentally friendly and user-friendly protocol. [16]The reaction is often high-yielding, and the products frequently precipitate directly from the reaction medium, simplifying purification. [14]The choice of the 1,3-dicarbonyl and the active methylene compound directly dictates the substitution pattern of the final pyridone.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines. [18]It is distinguished by its use of an α-pyridinium methyl ketone salt as a key reactant. [19] Causality and Mechanism: The reaction involves three components: an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (typically ammonium acetate). [20][21]The pyridinium salt acts as a masked 1,5-dicarbonyl precursor. The methylene group of the salt is acidic and readily deprotonated to form an ylide, which then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate is then condensed with ammonium acetate in a cyclization/aromatization cascade to form the final pyridine product, with the original pyridine molecule acting as a leaving group. [21] Trustworthiness & Control: The Kröhnke synthesis exhibits a very broad substrate scope, tolerating a wide variety of aryl, heteroaryl, and alkyl groups on both the ketone and the unsaturated carbonyl partner. [21]While the original procedure involved multiple steps, numerous one-pot modifications have been developed, significantly improving the practicality of the method. [19][21]
Part 2: Modern Transition-Metal-Catalyzed Strategies
While classical methods are powerful, they often require highly functionalized precursors. Modern organometallic chemistry has introduced new, highly efficient strategies that can build the pyridine ring from simpler starting materials or functionalize existing rings in previously impossible ways. [1]
[2+2+2] Cycloaddition Reactions
This atom-economical approach constructs the pyridine ring by combining two alkyne molecules and one nitrile molecule. Thermally, this reaction is disfavored, but transition metal catalysts provide a lower-energy pathway, making it a powerful synthetic tool. [22] Causality and Mechanism: Catalysts based on cobalt (Co), rhodium (Rh), or iridium (Ir) are commonly used. The general mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. The nitrile then coordinates to the metal and inserts into a metal-carbon bond, forming a seven-membered metallacycle. Reductive elimination from this intermediate releases the aromatic pyridine product and regenerates the active catalyst.
Workflow: Metal-Catalyzed [2+2+2] Cycloaddition
Caption: General workflow for a [2+2+2] pyridine synthesis.
Trustworthiness & Control: This method allows for the rapid construction of highly substituted pyridines. Control over regioselectivity can be achieved when using two different unsymmetrical alkynes, although this remains a significant challenge. The reaction is highly valued for its convergence and atom economy.
C-H Activation and Functionalization
Direct C-H activation is a paradigm-shifting strategy in synthesis. Instead of pre-functionalizing starting materials, a transition metal catalyst is used to selectively cleave a C-H bond and replace it with a new C-C or C-heteroatom bond. [23]This is particularly powerful for the late-stage functionalization of complex molecules in drug discovery. [24][25] Causality and Mechanism: In the context of pyridine synthesis, C-H activation can be used to construct the ring. For example, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes allows them to react with alkynes to afford highly substituted pyridines. [26]The oxime group acts as a directing group, positioning the catalyst to activate a specific C-H bond for insertion into the alkyne. This is followed by cyclization and reductive elimination to form the pyridine ring. Palladium catalysis has also been extensively used for the C-H functionalization of pre-formed pyridine rings, typically at the ortho-position of a directing group. [27] Trustworthiness & Control: The major advantage of this approach is its high degree of regioselectivity, which is dictated by the position of the directing group. [27]It is an atom- and step-economical method that avoids the need for pre-installed halides or organometallic reagents. [25]
Part 3: Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on the desired substitution pattern, scale, and tolerance for different functional groups.
| Method | Precursors | Key Features | Advantages | Limitations |
| Hantzsch | Aldehyde, 2x β-Ketoester, NH₃ | Multicomponent; forms 1,4-DHP intermediate | Robust, reliable for symmetrical pyridines, precursors readily available. [9] | Requires final oxidation step; limited to specific substitution patterns. |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Acid-catalyzed cyclodehydration | Access to 2,3,6-trisubstituted pyridines. [28] | Can require high temperatures; precursors may be less accessible. [7] |
| Guareschi-Thorpe | 1,3-Dicarbonyl, Cyano-compound, NH₃ | Forms hydroxypyridines/pyridones | Excellent for pyridone synthesis; green protocols available. [14][16] | Primarily yields hydroxy-substituted products. |
| Kröhnke | Pyridinium salt, α,β-Unsaturated carbonyl, NH₃ | Convergent; uses a masked 1,5-dicarbonyl | Broad substrate scope; high convergence. [19][21] | Original procedure can be multi-step; one-pot versions are better. [21] |
| [2+2+2] Cycloaddition | 2x Alkyne, Nitrile | Transition-metal catalyzed | Highly atom-economical; rapid complexity generation. [22] | Catalyst cost; regioselectivity can be an issue with unsymmetrical alkynes. |
| C-H Activation | Unsaturated oximes, alkynes, etc. | Directed C-H cleavage and bond formation | High regioselectivity; excellent for late-stage functionalization. [26][27] | Requires a directing group; catalyst choice is crucial. |
Part 4: Experimental Protocols
Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Rationale: This is a classic example of the Hantzsch reaction to form the dihydropyridine intermediate.
-
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).
-
Add ethanol (25 mL) to dissolve the reactants.
-
While stirring, add aqueous ammonia (28%, 7.5 mL, ~125 mmol) dropwise. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes.
-
Collect the precipitated yellow solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with water (2 x 10 mL).
-
Dry the solid in a vacuum oven to yield the product. (Typical yield: 80-90%).
-
Oxidation to Pyridine: The resulting dihydropyridine can be dissolved in acetic acid and treated with a stoichiometric amount of nitric acid or an equivalent of DDQ in a suitable solvent like benzene or toluene at reflux to afford the corresponding pyridine.
-
Protocol: Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate
-
Rationale: This protocol illustrates a modern, one-pot modification using microwave heating to accelerate the reaction. [26]* Procedure:
-
In a 10 mL microwave vial, combine ethyl 3-aminocrotonate (129 mg, 1.0 mmol), 4-phenyl-3-butyn-2-one (144 mg, 1.0 mmol), and glacial acetic acid (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 170 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired pyridine.
-
Conclusion
The synthesis of substituted pyridines is a mature yet continually evolving field. The classical condensation reactions—Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke—remain indispensable tools, offering reliable and scalable routes to a wide array of pyridine structures from basic carbonyl precursors. Concurrently, the advent of transition-metal catalysis has opened new frontiers, enabling the construction and functionalization of the pyridine core with unprecedented efficiency, atom economy, and selectivity. For the modern researcher in drug discovery and materials science, a deep understanding of both the classical and contemporary methods is essential for navigating the complex challenges of molecular design and synthesis.
References
- Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry - YouTube. (2023).
- Hantzsch pyridine synthesis - overview - ChemTube3D. (n.d.).
- Hantzsch pyridine synthesis - Wikipedia. (n.d.).
- Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.).
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.).
- (PDF) Bohlmann-Rahtz Pyridine Synthesis - Academia.edu. (n.d.).
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (n.d.).
- Bohlmann–Rahtz pyridine synthesis - YouTube. (2023).
- Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. (n.d.).
- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
- Pyridine Synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023).
- Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Pyridine - Wikipedia. (n.d.).
- Advances on the biosynthesis of pyridine rings - PMC - PubMed Central - NIH. (n.d.).
- Metal-catalysed Pyridine Ring Synthesis - Wordpress. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (n.d.).
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023).
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. (2024). Chemistry.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. (n.d.).
- An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - ResearchGate. (2024).
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. (n.d.).
- Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition - Elsevier. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (2023).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - ResearchGate. (2023).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (n.d.).
- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF - ResearchGate. (n.d.).
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. (2025). Chemistry.
- Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop. (2016).
- Pyrrolidine synthesis via ring contraction of pyridines. (n.d.).
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. (n.d.).
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - RSC Publishing. (2021).
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.).
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (n.d.).
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. (n.d.).
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026).
- Kröhnke Pyridine Synthesis. (n.d.).
- (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. (2023).
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Methodological & Application
Application Note: Strategic Functionalization of 5-Methoxy-2,3-dimethylpyridine for PPI Analogs and Novel Heterocycles
Executive Summary & Strategic Value
In the landscape of medicinal chemistry, substituted pyridines act as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets. 5-Methoxy-2,3-dimethylpyridine represents a distinct, under-utilized isomer of the classic proton pump inhibitor (PPI) building blocks (e.g., the 4-methoxy isomer used in Omeprazole).
This Application Note provides a high-level technical guide for transforming this specific scaffold into novel chemical entities. Unlike the electron-deficient pyridine ring, the 5-methoxy group renders this system electron-rich, while the 2-methyl group offers a specific "handle" for lateral functionalization via the Boekelheide Rearrangement .
Key Applications:
-
Next-Generation PPIs: Synthesis of H+/K+ ATPase inhibitors via benzimidazole coupling.
-
Kinase Inhibitors: Utilization of the C6 position for Suzuki-Miyaura cross-coupling.
-
Fragment-Based Drug Discovery (FBDD): Creation of polar, soluble fragments with defined vectors.
Reactivity Landscape & Decision Matrix
Before initiating synthesis, researchers must understand the competing electronic effects within the molecule.
-
The Nitrogen Atom (N1): The primary site for oxidation or protonation. Formation of the N-oxide is the "gateway" step for activating the adjacent methyl group.
-
The 2-Methyl Group: weakly acidic (
), but upon N-oxidation, the protons become sufficiently acidic to undergo rearrangement reactions. -
The 5-Methoxy Group: A strong Electron Donating Group (EDG). It activates the ring towards Electrophilic Aromatic Substitution (EAS), specifically directing incoming electrophiles to C6 (ortho to OMe, alpha to N) and C4 (ortho to OMe, gamma to N).
Visualization: The Divergent Synthesis Pathway
Protocol A: Scalable N-Oxidation (The Gateway Step)
The activation of the 2-methyl group requires the prior formation of the pyridine N-oxide. While m-CPBA is common in academic labs, it is atom-inefficient and poses safety risks at scale (exotherms). This protocol uses a catalytic, scalable approach suitable for multi-gram synthesis.
Objective: Synthesis of 5-methoxy-2,3-dimethylpyridine-1-oxide.
Materials
-
Substrate: 5-Methoxy-2,3-dimethylpyridine (1.0 eq)
-
Oxidant: Hydrogen Peroxide (30% aq., 2.5 eq)
-
Catalyst/Solvent: Glacial Acetic Acid (5.0 vol)
-
Quench: Sodium sulfite (sat. aq.)
Step-by-Step Methodology
-
Dissolution: Charge a reaction vessel with 5-methoxy-2,3-dimethylpyridine and glacial acetic acid.
-
Controlled Addition: Heat the solution to 50°C . Add 30%
dropwise over 60 minutes. Critical: Monitor internal temperature; the reaction is exothermic. -
Reaction Phase: Ramp temperature to 80°C and stir for 6–8 hours.
-
Checkpoint: Monitor via HPLC or TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower
) than the starting material.
-
-
Workup (Safety Critical): Cool to room temperature. Test for peroxides using starch-iodide paper. If positive, quench with saturated sodium sulfite solution until negative.
-
Isolation: Concentrate under reduced pressure to remove acetic acid. Neutralize the residue with saturated
(pH 8) and extract with Chloroform/Isopropanol (3:1). -
Purification: The crude N-oxide is often pure enough (>95%) for the next step. If necessary, recrystallize from Acetone/Ether.
Author's Note: For continuous flow applications, this reaction can be intensified using microchannel reactors at 100°C with residence times <10 minutes, significantly improving safety profiles [1].
Protocol B: The Boekelheide Rearrangement[1][2][3]
This is the defining transformation for this scaffold. It converts the 2-methyl group into a hydroxymethyl group (via an acetate intermediate), enabling the "linker" chemistry essential for drug conjugation.
Mechanism: The reaction proceeds via an initial O-acylation of the N-oxide, followed by deprotonation of the
Visualization: Mechanistic Flow
Experimental Protocol
-
Acylation: Suspend the N-oxide (from Protocol A) in Acetic Anhydride (Ac2O) (4.0 eq).
-
Note: No additional solvent is usually required; Ac2O acts as both reagent and solvent.
-
-
Rearrangement: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. The solution will turn dark.
-
Validation: Monitor disappearance of the N-oxide peak.
-
-
Solvent Removal: Remove excess Ac2O under high vacuum. The residue contains the 2-acetoxymethyl intermediate.
-
Hydrolysis: Dissolve the dark residue in Methanol (5 vol). Add 2M NaOH (2.0 eq) and stir at room temperature for 1 hour.
-
Extraction: Dilute with water, extract with DCM. Dry over
.[2] -
Yield Expectation: 60–75% over two steps.
Protocol C: Synthesis of the Chloromethyl Linker
To couple this scaffold to a nucleophile (e.g., a thiol for PPI synthesis or an amine), the hydroxyl group must be converted to a good leaving group.
Methodology
-
Chlorination: Dissolve the 2-hydroxymethyl derivative in DCM at 0°C.
-
Reagent: Add Thionyl Chloride (
) (1.2 eq) dropwise.-
Caution: Evolution of
and gas. Use a scrubber.
-
-
Completion: Stir at room temperature for 2 hours. The product, 2-chloromethyl-5-methoxy-3-methylpyridine hydrochloride , often precipitates or can be isolated by evaporation.
-
Stability Note: The free base of the chloromethyl pyridine is unstable (prone to self-polymerization). Store as the hydrochloride salt.
-
Data Summary & Troubleshooting
| Parameter | N-Oxidation (Protocol A) | Boekelheide (Protocol B)[3][4] | Chlorination (Protocol C) |
| Key Reagent | H2O2 / AcOH | Acetic Anhydride | Thionyl Chloride |
| Temp | 80°C | 140°C | 0°C to RT |
| Major Byproduct | Unreacted SM | 4-acetoxy isomer (minor) | Self-polymerization (if base free) |
| Typical Yield | 85–95% | 60–75% | >90% |
| Critical Safety | Peroxide accumulation | Thermal runaway | Acid gas evolution |
Troubleshooting Tip: If the Boekelheide rearrangement yield is low, ensure the N-oxide was strictly anhydrous before adding acetic anhydride. Water competes with the acylation step, leading to deoxygenation back to the starting pyridine.
References
-
Microchannel Synthesis of Pyridine N-Oxides: Title: Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.[5] Source: ResearchGate / Chemical Engineering Journal. URL:
-
Boekelheide Reaction Mechanism & History: Title: Boekelheide Reaction - Rearrangement of alpha-picoline-N-oxides.[1] Source: Wikipedia / Journal of the American Chemical Society (Original 1954 citation).[1] URL:[1]
-
PPI Synthesis Context (Omeprazole/Benzimidazole Coupling): Title: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole.[6] Source: Google Patents (US6245913B1). URL:
-
Functionalization of Pyridine N-Oxides: Title: Recent Developments in the Chemistry of Heteroaromatic N-Oxides.[7] Source: Thieme Connect / Synthesis Review. URL:
-
General Reactivity of Methoxy-Pyridines: Title: The role of the methoxy group in approved drugs.[8] Source: ResearchGate. URL:
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- 5. researchgate.net [researchgate.net]
- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Methoxy-2,3-dimethylpyridine
Welcome to the Technical Support Center for the purification of 5-Methoxy-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this versatile pyridine derivative. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, a foundational understanding of 5-Methoxy-2,3-dimethylpyridine's properties is crucial for selecting the appropriate strategy.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₁₁NO | Influences solubility and choice of chromatographic phases. |
| Molecular Weight | 137.18 g/mol | Relevant for distillation and mass-based detection methods. |
| Appearance | Expected to be a liquid or low-melting solid. Related compounds like 5-Methoxy-2-methylpyridine appear as a light yellow to colorless liquid[1]. | Visual inspection can be an initial indicator of purity. Color may suggest the presence of oxidative or polymeric impurities. |
| Boiling Point | Not explicitly found, but expected to be >115°C (boiling point of pyridine)[2]. | Critical for purification by distillation. A higher boiling point than common solvents allows for their easy removal. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) based on its structure and the behavior of similar pyridine derivatives[2][3]. | Essential for selecting solvents for extraction, chromatography, and recrystallization. |
| pKa | The pyridine nitrogen is basic and can be protonated. | This property can be exploited for acid-base extraction purification strategies. |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 5-Methoxy-2,3-dimethylpyridine in a question-and-answer format.
Issue 1: Persistent Water Contamination
Question: My NMR spectrum of 5-Methoxy-2,3-dimethylpyridine consistently shows a broad peak for water, even after rotary evaporation. How can I effectively dry my sample?
Answer: Pyridine and its derivatives are often hygroscopic, readily absorbing atmospheric moisture. Simple evaporation is often insufficient for complete drying. Here’s a systematic approach to remove water:
Causality: The basic nitrogen atom in the pyridine ring can form hydrogen bonds with water, making it difficult to remove under reduced pressure alone.
Step-by-Step Protocol for Drying:
-
Initial Drying (Pre-drying): If you suspect significant water content, pre-dry the sample by stirring it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for several hours. For larger quantities, solid potassium hydroxide (KOH) can be used, but be mindful of its reactivity.
-
Azeotropic Distillation: For stubborn water contamination, azeotropic distillation is highly effective.
-
Dissolve your crude 5-Methoxy-2,3-dimethylpyridine in a solvent that forms a low-boiling azeotrope with water, such as toluene.
-
Set up a distillation apparatus and distill off the toluene-water azeotrope.
-
Once all the water has been removed (as indicated by the cessation of a cloudy distillate), the remaining anhydrous solution of your compound can be concentrated.
-
-
Drying over a Chemical Agent followed by Distillation: For achieving very low water content, drying over a reactive agent is recommended.
-
After pre-drying, decant the pyridine derivative into a dry flask containing calcium hydride (CaH₂).
-
Caution: Calcium hydride reacts with water to produce hydrogen gas. Ensure the apparatus is not sealed and is properly vented[4].
-
Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon)[4].
-
The purified, dry compound can then be isolated by fractional distillation.
-
Issue 2: Co-eluting Impurities in Column Chromatography
Question: I am running a silica gel column to purify 5-Methoxy-2,3-dimethylpyridine, but a closely-related impurity is co-eluting with my product. How can I improve the separation?
Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here’s how to troubleshoot and optimize your chromatographic separation:
Causality: The polarity of your target compound and the impurity are too similar for the chosen mobile phase and stationary phase to resolve them effectively. The basicity of the pyridine nitrogen can also lead to peak tailing on silica gel due to strong interactions with acidic silanol groups, which can mask the presence of closely eluting impurities[5].
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a shallow gradient elution. Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This can help to resolve compounds with very similar Rf values[2].
-
Mobile Phase Additives: To mitigate peak tailing and improve peak shape, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase. The TEA will compete with your pyridine derivative for binding to the acidic sites on the silica gel, resulting in sharper peaks and potentially better separation[5].
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): For basic compounds like pyridine derivatives, alumina can sometimes provide better separation and less tailing than silica gel.
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water may provide the necessary selectivity[5].
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations or for achieving very high purity, preparative HPLC is the method of choice. The higher efficiency of HPLC columns can resolve impurities that are inseparable by standard column chromatography[5].
III. Standard Purification Protocols
Here are detailed, step-by-step protocols for the most common and effective purification techniques for 5-Methoxy-2,3-dimethylpyridine.
Protocol 1: Purification by Fractional Distillation
This method is ideal for separating 5-Methoxy-2,3-dimethylpyridine from impurities with significantly different boiling points, such as residual solvents or higher-boiling byproducts. It is particularly effective after a preliminary drying step.
Workflow for Fractional Distillation:
Caption: Fractional distillation workflow for purifying 5-Methoxy-2,3-dimethylpyridine.
Step-by-Step Procedure:
-
Drying: Ensure the crude material is thoroughly dried using one of the methods described in the Troubleshooting Guide.
-
Apparatus Setup:
-
Place the dried, crude 5-Methoxy-2,3-dimethylpyridine in a round-bottom flask.
-
Attach a fractionating column (e.g., a Vigreux column) to the flask. For separations of components with very close boiling points, a column packed with glass beads or Raschig rings can be used to increase the number of theoretical plates[6].
-
Place a distillation head with a thermometer, a condenser, and a receiving flask at the top of the fractionating column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature[7].
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the first fraction (likely residual solvent).
-
Collect this initial fraction in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of 5-Methoxy-2,3-dimethylpyridine. Collect the liquid that distills over a narrow and constant temperature range.
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or ¹H NMR) to confirm their purity.
-
Storage: Combine the pure fractions and store under an inert atmosphere to prevent moisture absorption.
Protocol 2: Purification by Column Chromatography
This technique is best suited for removing impurities with similar boiling points but different polarities.
Workflow for Column Chromatography:
Caption: Column chromatography workflow for purifying 5-Methoxy-2,3-dimethylpyridine.
Step-by-Step Procedure:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point[2].
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped[2].
-
-
Sample Loading:
-
Dissolve the crude 5-Methoxy-2,3-dimethylpyridine in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed[2].
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions and running TLC plates[2].
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Methoxy-2,3-dimethylpyridine[2].
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 5-Methoxy-2,3-dimethylpyridine?
A1: The impurities will largely depend on the synthetic route. However, common impurities in pyridine derivative syntheses can include starting materials, regioisomers, over-alkylated or under-alkylated products, and oxidation byproducts. For instance, in related syntheses, impurities such as the corresponding N-oxide or other pyridine derivatives have been noted[8]. A thorough analysis of your synthetic pathway is the best way to anticipate potential impurities.
Q2: Can I use recrystallization to purify 5-Methoxy-2,3-dimethylpyridine?
A2: Recrystallization is a powerful purification technique for solid compounds. If your 5-Methoxy-2,3-dimethylpyridine is a solid at room temperature, or if it can be converted to a solid salt (e.g., a hydrochloride salt), then recrystallization is a viable and often very effective method. The general procedure involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the solution. Finding a suitable solvent system is key and often requires some experimentation.
Q3: My purified 5-Methoxy-2,3-dimethylpyridine is a yellow oil, but I expected a colorless liquid. What could be the cause?
A3: A yellow coloration can indicate the presence of trace impurities, which may be chromophoric (light-absorbing). These could be minor byproducts from the synthesis or degradation products. If the compound's purity is confirmed to be high by analytical methods like NMR and GC-MS, the color may not be detrimental to your application. However, if color is a concern, you might consider passing the material through a short plug of silica gel or activated carbon to remove the colored impurities.
Q4: What are the key safety precautions when handling 5-Methoxy-2,3-dimethylpyridine and the reagents for its purification?
A4: Always consult the Safety Data Sheet (SDS) for 5-Methoxy-2,3-dimethylpyridine and all chemicals used in the purification process. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9][10].
-
Being cautious when handling reactive drying agents like calcium hydride, which reacts with water to produce flammable hydrogen gas[4].
-
Being aware of the flammability of organic solvents used in chromatography and distillation.
V. References
-
LookChem. Purification of Pyridine - Chempedia. [Link]
-
Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Patel, S. B. et al. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]
-
Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
Royal Society of Chemistry. Carrying out a fractional distillation. [Link]
-
Chemistry LibreTexts. 9.4: Fractional Distillation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 9. fishersci.se [fishersci.se]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: 5-Methoxy-2,3-dimethylpyridine Synthesis & Optimization
Status: Operational Ticket ID: #PYR-5M-23DM-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
You are likely synthesizing 5-Methoxy-2,3-dimethylpyridine (CAS: 55270-47-8) as a high-value intermediate for proton pump inhibitor (PPI) analogs or specific agrochemical targets.
Unlike the 4-methoxy isomers (common in Omeprazole), the 5-methoxy position is electronically deactivated toward direct nucleophilic aromatic substitution (
The Recommended Route: This guide focuses on the Copper-Catalyzed Ullmann-Type Methoxylation of 5-bromo-2,3-dimethylpyridine. This is the most robust, scalable, and regioselective method, but it is highly sensitive to oxygen and ligand choice.
Optimized Reaction Protocol (The "Gold Standard")
Do not deviate from the stoichiometry of the catalyst/ligand complex without empirical justification. The most common failure mode is "Ligand Starvation."
Standard Operating Procedure (SOP-5M-Cu)
| Component | Equiv. | Role | Critical Note |
| 5-Bromo-2,3-dimethylpyridine | 1.0 | Substrate | Purity >98% is required to prevent catalyst poisoning. |
| Sodium Methoxide (NaOMe) | 2.0 - 3.0 | Nucleophile | Use solid NaOMe (95%) or freshly prepared solution. Avoid "old" wet methanol. |
| Copper(I) Iodide (CuI) | 0.10 (10%) | Catalyst | Must be off-white/tan. Green/Blue CuI is dead (oxidized). |
| 1,10-Phenanthroline | 0.20 (20%) | Ligand | Strict 2:1 Ligand:Metal ratio. Prevents Cu aggregation. |
| Methanol / DMF (1:4) | Solvent | -- | Pure MeOH requires high pressure (sealed tube). DMF co-solvent allows reflux at atm pressure. |
Step-by-Step Workflow
-
Inerting: Flame-dry a reaction vessel. Cycle Argon/Vacuum 3 times. Oxygen is the enemy.
-
Pre-complexation: Add CuI and 1,10-Phenanthroline. Add 20% of the solvent. Stir for 15 mins under Argon.
-
Checkpoint: Solution should be a rich, dark color (often reddish-brown). If it turns blue/green, abort (oxygen leak).
-
-
Addition: Add the aryl bromide and NaOMe. Add remaining solvent.
-
Reaction: Heat to 110°C for 12–24 hours.
-
Quench: Cool to RT. Dilute with EtOAc. Filter through a Celite/Silica pad to remove copper salts.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalled or Low Conversion
Q: My reaction stalls at 60% conversion. Adding more catalyst later doesn't help. Why? A: You are likely experiencing Catalyst Deactivation via Aggregation .
-
The Cause: As the reaction progresses, the concentration of bromide ions (
) increases. High halide concentrations can displace the phenanthroline ligand, causing Cu(I) to precipitate as inactive clusters. -
The Fix:
-
Increase Ligand Loading: Shift from 10% Cu / 20% Ligand to 10% Cu / 30% Ligand . The excess ligand buffers against displacement.
-
Switch Ligands: If phenanthroline fails, switch to trans-N,N'-dimethylcyclohexane-1,2-diamine or specific oxalamide ligands (BHMPO), which bind copper more tightly [1].
-
Q: The reaction mixture turned green within 1 hour. What happened? A: Oxidative Kill.
-
The Mechanism: Cu(I) is the active catalytic species. Green/Blue indicates oxidation to Cu(II), which is catalytically dead for this transformation.
-
The Fix: Your inert gas line has a leak, or your solvent was not degassed. Sparge all solvents with Argon for 20 minutes before use.
Category B: Impurity Profiling
Q: I see a significant impurity at M-14 (Mass = 109). What is it? A: This is 2,3-Dimethylpyridine (Protodehalogenation) .
-
The Cause: If the methoxide is wet (contains NaOH/H2O), or if the solvent acts as a hydrogen source under high heat, the Copper can catalyze the reduction of the C-Br bond instead of the substitution.
-
The Fix: Use anhydrous NaOMe and dry solvents (Karl Fischer < 0.05% water).
Category C: Workup & Isolation Issues
Q: I extracted with water/EtOAc, but my yield is <20%. Where is my product? A: It is in the aqueous waste.
-
The Science: Pyridines are basic. 5-Methoxy-2,3-dimethylpyridine has a pKa around 6–7. If your aqueous wash is even slightly acidic (pH < 7), the pyridine protonates to form the pyridinium salt, which is water-soluble.
-
The Fix:
-
pH Adjustment: Adjust the aqueous layer to pH 10–11 using saturated
or NaOH before extraction. -
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic pyridine (Salting-out effect) [2].
-
Visualization: Process Logic & Pathways
The following diagram illustrates the decision logic for the synthesis and workup, highlighting critical control points (CCPs).
Caption: Workflow for Cu-Catalyzed Methoxylation. CCP = Critical Control Point. Yellow nodes indicate steps with highest failure rates.
Data & Optimization Matrix
Use this table to select conditions based on your available equipment and constraints.
| Variable | Condition A (Standard) | Condition B (High Speed) | Condition C (Mild/Lab Scale) |
| Solvent | MeOH / DMF (1:4) | Pure MeOH | NMP (N-Methyl-2-pyrrolidone) |
| Temp | 110°C (Reflux) | 130°C (Sealed Tube) | 90°C |
| Catalyst | CuI (10 mol%) | CuBr (5 mol%) | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline | 1,10-Phenanthroline | BHMPO (Oxalamide) [1] |
| Base | NaOMe (3 eq) | NaOMe (3 eq) | |
| Pros | Reliable, atm pressure | Fast (<6 hrs) | Tolerates sensitive groups |
| Cons | DMF removal is tedious | High pressure hazard | Expensive ligand |
References
-
Wang, J.-R., et al. (2021).[1][2] "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe." Organic Letters, 23(21), 8450–8454.[1][2]
- Relevance: Establishes modern ligand systems (oxalamides) for mild methoxylation, solving the "harsh conditions" problem of older protocols.
-
LibreTexts Chemistry. (2021).[2] "Reaction Work-Ups: pH Adjustment and Extraction."
- Relevance: Provides the fundamental physicochemical basis for the pH-dependent extraction of pyridine deriv
-
ChemicalBook. (2024). "Synthesis of 5-Bromo-2-methoxypyridine."
- Relevance: Verifies the reflux/methoxide p
Sources
Validation & Comparative
5-Methoxy-2,3-dimethylpyridine: A Strategic Building Block in Modern Drug Synthesis
An In-Depth Comparative Guide for Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. However, not all pyridine building blocks are created equal. The strategic placement of substituents can dramatically alter a molecule's physicochemical properties, metabolic stability, and synthetic accessibility. This guide provides an in-depth comparison of 5-Methoxy-2,3-dimethylpyridine and its related isomers against other common pyridine building blocks. We will explore the nuanced roles of methoxy and methyl groups, delve into key synthetic applications with a focus on proton pump inhibitors, and present detailed experimental protocols. Through a critical analysis of reactivity, stability, and synthetic utility, this guide aims to equip researchers with the knowledge to make informed decisions when selecting the optimal pyridine building block for their drug discovery programs.
The Strategic Advantage of Substituted Pyridines
The pyridine ring is a privileged scaffold in drug design, prized for its ability to act as a bioisostere for a phenyl ring while introducing a basic nitrogen atom that can improve solubility and serve as a hydrogen bond acceptor. The true power of this heterocycle, however, is unlocked through substitution. The identity and position of functional groups on the pyridine ring are critical decision points in the design of a synthetic route and the fine-tuning of a drug candidate's properties.
The Role of the Methoxy Group
The methoxy group is a small but powerful substituent frequently installed in drug molecules to modulate their properties.[1] Its influence extends across several key areas:
-
Physicochemical Properties: The methoxy group can improve aqueous solubility compared to a simple methyl or hydrogen substituent. Its presence can also subtly alter lipophilicity (logP), which is crucial for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Metabolic Stability: A methoxy group can block a potential site of oxidative metabolism. For instance, an aromatic C-H bond susceptible to hydroxylation by cytochrome P450 enzymes can be rendered inert by methylation of the resulting hydroxyl group.
-
Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein and enhancing binding affinity.[1]
The Influence of Methyl Groups
Methyl groups, while seemingly simple, provide medicinal chemists with several levers to pull:
-
Steric Control: Methyl groups can introduce steric bulk that influences the conformation of the molecule, potentially locking it into a bioactive conformation or preventing unwanted off-target interactions.
-
Basicity Modulation: The electron-donating nature of methyl groups can increase the basicity (pKa) of the pyridine nitrogen. This is a critical parameter that affects a drug's solubility, absorption, and potential for lysosomal trapping.
-
Improved Lipophilicity: Adding methyl groups generally increases a molecule's lipophilicity, which can be tuned to optimize cell permeability.
The specific arrangement in 5-Methoxy-2,3-dimethylpyridine, with its electron-donating methoxy and methyl groups, results in a highly activated and sterically defined building block, offering a unique profile for synthetic chemists.
Core Application: The Synthesis of Proton Pump Inhibitors (PPIs)
One of the most prominent applications for methoxy-dimethylpyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) like omeprazole and its S-enantiomer, esomeprazole.[2][3] These drugs are mainstays in the treatment of acid-reflux disorders and peptic ulcers.[2][3] The core of these molecules consists of a benzimidazole moiety linked to a substituted pyridine ring via a methylsulfinyl bridge.
The pyridine portion is critical for the drug's mechanism of action, and building blocks like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are key intermediates in their industrial synthesis.[2] The synthetic routes often start from simple, commercially available pyridines like 3,5-lutidine (3,5-dimethylpyridine).[3][4][5]
Synthetic Workflow: From 3,5-Lutidine to a Key PPI Intermediate
The transformation of a simple pyridine like 3,5-lutidine into a highly functionalized building block for PPI synthesis is a multi-step process that showcases fundamental organic chemistry principles.
Caption: Generalized synthetic pathway from 3,5-Lutidine to a key chloromethylpyridine intermediate for PPI synthesis.
Comparative Analysis of Pyridine Building Blocks
The choice of a building block is a trade-off between cost, availability, reactivity, and the desired properties of the final product. Here, we compare 5-Methoxy-2,3-dimethylpyridine and its close analogues to other common pyridine-based reactants.
| Building Block | Key Features | Advantages | Disadvantages | Common Applications |
| 5-Methoxy-2,3-dimethylpyridine | Electron-rich pyridine ring. Sterically defined. | High reactivity in electrophilic substitution. Methoxy group can improve solubility and block metabolism.[1] | Potentially higher cost and lower commercial availability than simpler pyridines. | Custom synthesis of complex drug candidates, fine-tuning of ADME properties. |
| 3,5-Lutidine | Symmetrical, commercially available starting material.[5] | Inexpensive, readily available in bulk. A common starting point for more complex derivatives.[3][4] | Requires multiple functionalization steps to introduce desired reactivity and properties.[4] | Starting material for PPIs and other complex pyridines.[3] |
| Pyridine-2-boronic Acid | Common Suzuki-Miyaura coupling partner. | Theoretically allows for direct C-C bond formation at the 2-position. | Notorious for instability and poor reactivity (the "2-Pyridyl Problem").[6][7] Often gives low yields in cross-coupling reactions. | Suzuki-Miyaura cross-coupling, though often challenging. |
| Pyridine-2-sulfinates | Modern alternative to boronates for cross-coupling. | Stable, easy to handle solids. Exhibit excellent reactivity and broad scope in palladium-catalyzed cross-coupling reactions, overcoming the "2-Pyridyl Problem".[6] | May require custom synthesis; not as widely available as boronic acids. | High-efficiency palladium-catalyzed cross-coupling with aryl halides.[6] |
This comparison highlights a critical decision point for synthetic chemists: start with a simple, inexpensive building block and invest in a multi-step functionalization, or use a more advanced, functionalized building block that can be incorporated later in the synthesis, potentially with higher efficiency.
Decision Workflow: Selecting the Right Pyridine Building Block
Caption: Decision tree for selecting a pyridine building block based on synthetic strategy and project requirements.
Experimental Protocols
The following protocols are representative of the methods used to synthesize and utilize substituted pyridine building blocks in a drug discovery setting.
Synthesis of 3,5-Dimethyl-4-nitropyridine N-oxide (Intermediate C)
This protocol describes the first two steps in functionalizing 3,5-Lutidine, a common starting point for many complex pyridine derivatives.[4]
Rationale: The N-oxidation step activates the pyridine ring for subsequent electrophilic substitution. The nitration then proceeds regioselectively to the 4-position due to the directing effect of the N-oxide group. Combining these steps without isolation can improve efficiency and reduce solvent waste.[4]
Materials:
-
3,5-Lutidine
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Hydroxide solution
Procedure:
-
N-Oxidation: To a flask charged with 3,5-Lutidine (1.0 eq), add glacial acetic acid. Cool the mixture in an ice bath. Slowly add hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 12-18 hours, monitoring the reaction by TLC.
-
Nitration: Cool the reaction mixture containing 3,5-Dimethylpyridine N-oxide back down to 0 °C. Slowly and carefully add concentrated sulfuric acid, followed by the dropwise addition of concentrated nitric acid (1.1 eq). Maintain the temperature below 10 °C.
-
Reaction & Workup: After the addition, heat the mixture to 90-100 °C for 4-6 hours. Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~7-8. The product, 3,5-Dimethyl-4-nitropyridine N-oxide, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a general protocol for the coupling of a pyridine halide with an arylboronic acid, a common C-C bond-forming reaction in drug synthesis.[8]
Rationale: The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. The choice of catalyst, ligand, and base is critical for achieving good yields, especially with challenging substrates like pyridines.[6][7] Palladium(II) acetate with a phosphine ligand like SPhos or XPhos is often effective. A phosphate base is used to activate the boronic acid.
Materials:
-
Substituted Pyridine Halide (e.g., 5-Bromo-2-methylpyridin-3-amine) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)2] (0.02 eq)
-
SPhos (or other suitable phosphine ligand) (0.04 eq)
-
Potassium Phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridine halide (1.0 eq), arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).
-
Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, or until TLC/LCMS analysis indicates completion of the reaction.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.[8]
Conclusion and Future Outlook
5-Methoxy-2,3-dimethylpyridine and its isomers represent a class of highly valuable, albeit complex, building blocks in drug discovery. The strategic incorporation of methoxy and methyl groups provides chemists with a powerful tool to fine-tune the ADME and pharmacokinetic properties of drug candidates. While their synthesis requires more steps than simpler pyridines like 3,5-lutidine, their utility in late-stage functionalization and the construction of complex molecular architectures, such as those found in proton pump inhibitors, is undeniable.
Furthermore, the ongoing challenges with traditional cross-coupling methods for 2-substituted pyridines have spurred innovation, leading to the development of superior coupling partners like pyridine-sulfinates. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, purpose-built building blocks like 5-Methoxy-2,3-dimethylpyridine will only grow. The principles outlined in this guide—understanding the role of substituents, choosing the right starting material, and employing robust synthetic methods—will remain fundamental to the successful development of the next generation of pyridine-containing therapeutics.
References
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TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Journal of Chemical and Pharmaceutical Research, 17(4), 2067-2074. Retrieved from [Link]
-
Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Retrieved from [Link]
-
ACS Omega. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
-
PubChem. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved from [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5038-5044. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2-methylpyridine. Retrieved from [Link]
-
Turnbull, O. M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11085. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 15N-labelled 3,5-dimethylpyridine. Retrieved from [Link]
-
Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 3-methoxy-2,5-dimethylpyrazine (FDB029668). Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]
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Publish Comparison Guide: Characterization of 5-Methoxy-2,3-dimethylpyridine
This guide provides an in-depth technical characterization of 5-Methoxy-2,3-dimethylpyridine , a specific pyridine isomer used as a pharmaceutical building block. It objectively compares this compound with its more commercially prevalent isomer, 4-Methoxy-2,3-dimethylpyridine (a key intermediate in Proton Pump Inhibitors like Omeprazole), to highlight critical differences in reactivity, basicity, and synthetic utility.
Executive Summary & Compound Identity
5-Methoxy-2,3-dimethylpyridine is a substituted pyridine derivative characterized by a methoxy group at the meta position (C5) relative to the nitrogen, flanked by methyl groups at C2 and C3. While often overshadowed by its para-substituted isomer (4-Methoxy-2,3-dimethylpyridine), the 5-methoxy variant offers distinct electronic properties that make it a valuable scaffold for fine chemical synthesis and specific medicinal chemistry campaigns where reduced nitrogen basicity is required.
Identity Profile
| Feature | Target Product: 5-Methoxy-2,3-dimethylpyridine | Standard Alternative: 4-Methoxy-2,3-dimethylpyridine |
| CAS Number | 1393553-79-1 (or 14159-68-3) | 86604-75-3 (HCl salt) / 96300-88-8 |
| Structure | Methoxy at C5 (meta to N) | Methoxy at C4 (para to N) |
| Electronic Effect | Inductive withdrawal (-I) > Resonance (+R) on N | Strong Resonance donation (+R) to N |
| Predicted pKa | ~5.8 - 6.2 (Less Basic) | ~6.8 - 7.2 (More Basic) |
| Primary Application | Specialized Ligands, Agrochemicals | PPI Synthesis (Omeprazole, Lansoprazole) |
Chemical Characterization & Spectral Analysis
The differentiation between the 5-methoxy and 4-methoxy isomers is critical during synthesis. The position of the methoxy group significantly alters the NMR splitting patterns and the electronic environment of the pyridine nitrogen.
Nuclear Magnetic Resonance (NMR) Profiling
The following data compares the expected spectral signatures. The 5-methoxy isomer lacks the symmetry often found in 4-substituted pyridines and exhibits distinct coupling constants (
| Nucleus | 5-Methoxy-2,3-dimethylpyridine (Target) | 4-Methoxy-2,3-dimethylpyridine (Alternative) |
| H4 & H6: Appears as two singlets or weak doublets ( | H5 & H6: H5 ( | |
| Singlet at | Singlet at | |
| C5: | C4: |
Mass Spectrometry (MS) Fragmentation
-
Target (5-OMe): Primary fragmentation involves loss of methyl radical (
) followed by CO loss. The meta position makes the methoxy group less labile than in the 4-position. -
Alternative (4-OMe): Exhibits a characteristic strong
peak and facile loss of formaldehyde ( ) due to the resonance stabilization of the resulting pyridone-like cation.
Performance Comparison: Reactivity & Synthesis
The utility of these pyridine bases depends heavily on the nucleophilicity of the pyridine nitrogen.
Basicity and Nucleophilicity
-
4-Methoxy Isomer (High Reactivity): The methoxy group at C4 donates electron density directly to the nitrogen lone pair via resonance. This makes it an excellent nucleophile, crucial for the acid-catalyzed rearrangement mechanism in PPI drugs (forming the active sulfenamide).
-
5-Methoxy Isomer (Modulated Reactivity): The methoxy group at C5 cannot donate electrons to the nitrogen via resonance (nodes of the
-system). Instead, its inductive effect (-I) slightly withdraws density.-
Result: The 5-methoxy isomer is less basic and less prone to N-oxidation , making it a more stable building block for reactions requiring selective C-alkylation without protecting the nitrogen.
-
Synthetic Routes
Below is a comparative workflow. The 5-methoxy synthesis requires specific directing groups or cross-coupling, whereas the 4-methoxy isomer is often made via nitration/reduction routes.
Diagram: Comparative Synthesis Pathways
Caption: Figure 1. Synthesis logic comparison. The 5-methoxy isomer typically utilizes transition-metal catalyzed C-O bond formation, while the 4-methoxy isomer utilizes classical SNAr chemistry on the activated nitro-pyridine.
Experimental Protocols
Protocol A: Synthesis of 5-Methoxy-2,3-dimethylpyridine (Cross-Coupling Method)
Rationale: Direct electrophilic methoxylation is difficult at the C5 position. Copper or Palladium-catalyzed coupling of the bromide precursor is the most reliable method.
Materials:
-
5-Bromo-2,3-dimethylpyridine (1.0 eq)
-
Sodium Methoxide (2.0 eq)
-
Copper(I) Iodide (10 mol%)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with 5-Bromo-2,3-dimethylpyridine and CuI. Evacuate and backfill with Argon (
). -
Solvation: Add anhydrous DMF and NaOMe (25% in MeOH solution can be used, but solid NaOMe is preferred for anhydrous conditions).
-
Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes). -
Validation: Confirm structure via
NMR. Look for the methoxy singlet at ~3.85 ppm.
Protocol B: Impurity Profiling (HPLC Method)
Rationale: To distinguish the 5-methoxy target from potential 4-methoxy regiochemical impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 5 µm). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm.
-
Expected Retention: The 5-methoxy isomer is typically more hydrophobic (less polar N-oxide potential) and will elute after the 4-methoxy isomer in reverse-phase conditions.
References
-
BLD Pharm. (2025).[2] Product Analysis: 5-Methoxy-2,3-dimethylpyridine (CAS 1393553-79-1).[3][2][4][5] Retrieved from
-
PubChem. (2025).[6] Compound Summary: 4-Methoxy-3,5-dimethylpyridine-2-methanol (Omeprazole Intermediate).[7] Retrieved from
-
Parchem Fine & Specialty Chemicals. (2025). Supply Data for 5-Methoxy-2,3-dimethylpyridine. Retrieved from
-
Sivakumar, N., et al. (2014).[8] Method development for quantitative determination of pyridine impurities in Esomeprazole. Journal of Chemical and Pharmaceutical Research. Retrieved from
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A Comparative Guide to the Reactivity of Substituted Pyridines for Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of substituted pyridines, a foundational scaffold in modern medicinal chemistry.[1][2][3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of electronic and steric properties, which in turn dictates the molecule's basicity, nucleophilicity, and susceptibility to further modification. Understanding these relationships is paramount for researchers aiming to optimize lead compounds, enhance bioavailability, and design novel therapeutic agents. This document moves beyond simple descriptions to explain the causal relationships between structure and reactivity, supported by established experimental data and detailed protocols.
The Fundamental Reactivity of the Pyridine Nucleus
Pyridine is a six-membered aromatic heterocycle structurally related to benzene, but with one methine group replaced by a nitrogen atom.[4][5] This substitution has profound electronic consequences. The greater electronegativity of nitrogen compared to carbon results in an inductive withdrawal of electron density from the ring, making pyridine a π-deficient system.[6][7] This inherent electron deficiency governs its characteristic reactivity:
-
Reactivity at Nitrogen: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system.[4][8] This makes the lone pair available for protonation (basicity) and reaction with electrophiles (nucleophilicity), behaving similarly to a tertiary amine.[4][6] The pKa of its conjugate acid, the pyridinium ion, is approximately 5.2.[4][9]
-
Reactivity at Ring Carbons: The electron-deficient nature of the ring deactivates it towards Electrophilic Aromatic Substitution (EAS) compared to benzene, with reactions requiring harsh conditions and typically occurring at the C-3 (meta) position.[4][10][11] Conversely, the ring is activated towards Nucleophilic Aromatic Substitution (SNAr), especially at the C-2 (ortho) and C-4 (para) positions, where the negative charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom.[4][12][13][14]
Modulating Reactivity: A Study of Substituent Effects
The true synthetic versatility of pyridine is unlocked by its substituents. The nature and position of these groups can either amplify or counteract the inherent electronic properties of the parent ring.
Electron-Donating Groups (EDGs)
EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the pyridine ring through inductive and/or resonance effects. This "electron-pushing" nature has several predictable consequences.
-
Causality on Basicity and Nucleophilicity: By donating electron density to the ring, EDGs increase the availability of the nitrogen's lone pair. This makes the pyridine more basic (higher pKa) and a stronger nucleophile. This effect is most pronounced when the EDG is at the 2- or 4-position, as the electron density can be delocalized directly onto the nitrogen via resonance.
-
Impact on Ring Substitution: EDGs partially offset the ring's inherent electron deficiency, making it more susceptible to electrophilic attack (EAS). Substitution is directed away from the nitrogen's deactivating influence, favoring the C-3 and C-5 positions.[15]
Electron-Withdrawing Groups (EWGs)
EWGs (e.g., -NO₂, -CN, -Cl) pull electron density away from the pyridine ring, exacerbating its π-deficient character.
-
Causality on Basicity and Nucleophilicity: EWGs strongly decrease the electron density around the nitrogen atom, making its lone pair less available for donation. This results in a significant decrease in basicity (lower pKa) and nucleophilicity.
-
Impact on Ring Substitution: The potent deactivation by EWGs makes electrophilic substitution exceedingly difficult.[11] However, they strongly activate the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned at C-2 or C-4, as they help stabilize the anionic Meisenheimer intermediate formed during the reaction.[13][16]
Steric Effects
Beyond electronics, the physical bulk of substituents, particularly at the C-2 and C-6 positions, can influence reactivity.[17] Bulky groups can sterically hinder the approach of reactants to the nitrogen atom, reducing its basicity and nucleophilicity even if the group is electronically donating.[17][18][19] This principle is a key consideration in ligand design and catalysis.[18]
Caption: Logical flow of substituent effects on pyridine reactivity.
Quantitative Comparison: Experimental Protocols & Data
To translate these principles into practice, reactivity must be quantified. The following protocols are standard, self-validating methods for determining the basicity and nucleophilicity of substituted pyridines.
Protocol 1: Determination of Basicity (pKa) by Potentiometric Titration
This method provides a precise measure of a compound's basicity by monitoring pH changes during neutralization.
Rationale: Potentiometric titration is chosen for its high accuracy and reproducibility. It directly measures the equilibrium constant for protonation, providing a thermodynamically rigorous value for pKa.
Methodology:
-
Solution Preparation: Accurately prepare a ~0.01 M solution of the substituted pyridine in deionized water. If solubility is an issue, a co-solvent like ethanol may be used, but results must be compared under identical solvent conditions.
-
Titrant Standardization: Prepare and standardize a ~0.1 M solution of hydrochloric acid (HCl) against a primary standard (e.g., anhydrous sodium carbonate).
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, 10.0). Place a known volume (e.g., 25.0 mL) of the pyridine solution in a beaker with a magnetic stirrer.
-
Titration: Immerse the pH electrode in the solution. Add the standardized HCl in small, precise increments (e.g., 0.1-0.5 mL) from a burette, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).
Protocol 2: Determination of Nucleophilicity via N-Alkylation Kinetics
The rate of reaction with a standard electrophile, such as methyl iodide, provides a quantitative measure of the nitrogen's nucleophilicity.[20][21][22]
Rationale: The Menshutkin reaction (N-alkylation of a tertiary amine) is a classic method for assessing nucleophilicity. Monitoring the reaction by ¹H NMR is ideal as it is non-invasive and allows for the simultaneous tracking of reactant consumption and product formation.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the substituted pyridine (e.g., 0.1 mmol) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆).
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0) of the starting material.
-
Reaction Initiation: Add a precise equimolar amount of methyl iodide to the NMR tube, cap it, shake vigorously, and immediately place it in the NMR spectrometer, which should be thermostatted to a constant temperature (e.g., 25 °C).
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular, predetermined time intervals (e.g., every 10 minutes for 2 hours).
-
Data Analysis: For each spectrum, integrate a well-resolved proton signal from the starting pyridine and a corresponding signal from the N-methylpyridinium product. Calculate the concentration of the reactant at each time point. The second-order rate constant (k) is determined by plotting 1/[Pyridine] versus time; the slope of this line is equal to k. Comparing the k values for different pyridines gives their relative nucleophilicity.
Caption: Experimental workflow for the quantitative assessment of pyridine reactivity.
Comparative Reactivity Data
The data below, compiled from established literature sources, illustrates the quantitative impact of various substituents on pyridine's basicity.
Table 1: pKa of the Conjugate Acid of Substituted Pyridines in Water
| Substituent | Position | pKa | Electronic Effect |
| -NH₂ | 4 | 9.11 | Strong EDG (Resonance) |
| -OCH₃ | 4 | 6.58 | Strong EDG (Resonance) |
| -CH₃ | 4 | 6.02 | Weak EDG (Inductive) |
| -CH₃ | 3 | 5.68 | Weak EDG (Inductive) |
| -CH₃ | 2 | 5.97 | Weak EDG (Inductive) |
| -H | - | 5.23 | Reference |
| -Cl | 4 | 3.83 | EWG (Inductive) |
| -Cl | 3 | 2.84 | EWG (Inductive) |
| -Br | 3 | 2.84 | EWG (Inductive) |
| -CN | 4 | 1.90 | Strong EWG (Resonance + Inductive) |
| -NO₂ | 4 | 1.61 | Strong EWG (Resonance + Inductive) |
Data compiled from various standard organic chemistry texts and databases.
Conclusion for the Practicing Scientist
The reactivity of the pyridine scaffold is not a fixed property but a highly tunable parameter that can be rationally controlled through substituent modification. Electron-donating groups enhance the basicity and N-nucleophilicity, critical for interactions with biological targets or for use as catalysts, while also activating the ring toward electrophilic functionalization. Conversely, electron-withdrawing groups decrease basicity, a feature that can improve cell permeability and metabolic stability, while simultaneously priming the ring for nucleophilic substitution to build molecular complexity. A thorough understanding of these predictable electronic and steric effects, validated by the quantitative methods described herein, empowers drug development professionals to design and synthesize next-generation therapeutics with precision and efficiency.
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-
G.L.B. de Souza et al. (2020). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
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K. M. Ripstein et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]
-
Pyridines. [Link]
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StudySmarter. Pyridine: Uses, Structure & pKa. [Link]
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-
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-
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jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. [Link]
-
Bauer, L., & Gardella, L. A. (1961). The Chemistry of Pyridine. I. Nucleophilic Substitution of 1-Alkoxypyridinium Salts by Mercaptide Ions. ACS Publications. [Link]
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-
Dr. Goutam Brahmachari. (2020). Electrophilic aromatic substitution on Pyridine. YouTube. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
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Electrophilic substitution on pyridine. [Link]
-
Oreate AI Blog. (2026). Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline. [Link]
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S. Nayak et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. [Link]
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P. Singh et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
-
S.M. El-Moghazy et al. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC - NIH. [Link]
-
A. Kumar et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
M. Deady et al. (1973). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
M. Kijeńska-Gawrońska et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]
-
Y. P. Singh & Z. He (2022). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC. [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals. [Link]
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C. Peixoto et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
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K. Nakasuka et al. (1982). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]
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Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
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Y. Wei et al. (2021). Interception of Radicals by Molecular Oxygen and Diazo Compounds: Direct Synthesis of Oxalate Esters Using Visible-Light Catalysis. ACS Publications. [Link]
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AK Lectures. (2014). Basicity of Pyrrole and Pyridine. YouTube. [Link]
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D. S. D. S. Jayarathne & N. S. D. N. Jayarathne (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
-
J. D. Reinheimer et al. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
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-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]
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Comparative Guide: Biological Activity Screening of 5-Methoxy-2,3-dimethylpyridine Derivatives
This guide outlines a rigorous comparative screening framework for 5-Methoxy-2,3-dimethylpyridine derivatives , positioning them against the industry-standard 4-Methoxy-2,3,5-trimethylpyridine scaffold (the key intermediate for Omeprazole and Lansoprazole).[1][2]
This analysis focuses on the regioisomeric shift of the methoxy group from the 4-position (para-like) to the 5-position (meta-like) and its profound impact on pKa, acid stability, and biological activation rates.[1][2]
Executive Summary & Structural Logic
In the development of proton pump inhibitors (PPIs) and related pyridine-based bioactive agents, the electronic environment of the pyridine nitrogen is the critical determinant of activity.[1][2]
-
The Standard (4-Methoxy): The 4-methoxy group acts as a strong electron donor via resonance to the pyridine nitrogen.[1][2] This increases the pKa (~4.0–4.5), facilitating rapid protonation in the parietal cell canaliculus (pH < 1.[1]0) and subsequent rearrangement to the active sulfenamide species.[1][2]
-
The Challenger (5-Methoxy): In 5-Methoxy-2,3-dimethylpyridine, the methoxy group is in the meta position relative to the nitrogen.[1][2] Resonance donation is blocked; the inductive electron-withdrawing effect (-I) of the oxygen atom dominates.[1][2]
Table 1: Theoretical Property Comparison
| Feature | Standard (4-Methoxy Isomer) | Target (5-Methoxy Isomer) | Biological Implication |
| Electronic Effect | Resonance Donor (+R) | Inductive Withdrawer (-I) | 5-OMe is less basic.[1][2] |
| Predicted pKa | ~4.0 – 4.5 | ~2.5 – 3.2 | 5-OMe requires lower pH to protonate.[1][2] |
| Acid Stability | Low (Rapid rearrangement) | High (Slow rearrangement) | 5-OMe offers better shelf-life/formulation stability.[1][2] |
| Primary Target | H+/K+ ATPase (Cys813) | H+/K+ ATPase / Kinases | Potential for higher selectivity.[1][2] |
Screening Workflow Visualization
The following decision tree outlines the screening logic, prioritizing physicochemical validation before expensive biological assays.
Figure 1: Strategic screening workflow for novel pyridine derivatives. The critical "Go/No-Go" gate is the pKa/Stability correlation.[1][2]
Detailed Experimental Protocols
Protocol A: Comparative Acid Stability (NMR Kinetics)
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of the test compound in 0.6 mL of deuterated solvent mixture (
, 1:1). -
Acidification: Add 1 equivalent of
(deuterated hydrochloric acid) to adjust pH* to ~1.2. -
Measurement: Immediately transfer to an NMR tube. Acquire
NMR spectra every 5 minutes for 2 hours at 37°C. -
Analysis: Monitor the disappearance of the pyridine methyl peaks (~2.2 ppm) and the appearance of degradation products.
-
Calculation: Plot
vs. time. The slope gives .[1][2]
Reference Benchmark:
-
Omeprazole (4-OMe analog):[1][2]
minutes at pH 1.2.[1][2] -
Target (5-OMe analog): Target
minutes for improved stability claims.
Protocol B: H+/K+ ATPase Inhibition Assay
Objective: Quantify the biological potency (
-
Enzyme Source: Lyophilized hog gastric microsomes (Sigma-Aldrich or prepared in-house).[2]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 20 mM . -
Acid Activation Step (Critical):
-
Pre-incubate the test compound (0.1 – 100 µM) with the enzyme in acidic buffer (pH 4.0) for 30 minutes.[2]
-
Note: Unlike standard kinases, these pyridines are prodrugs requiring acid activation.[1][2] Omitting this step will yield false negatives for the 5-methoxy derivative if its activation kinetics are slow.[1][2]
-
-
Start Reaction: Add 2 mM ATP.[1][2] Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 10% Trichloroacetic acid (TCA).
-
Detection: Measure liberated phosphate using Malachite Green reagent (Absorbance at 620 nm).[1][2]
-
Calculation:
Comparative Data Analysis (Template)
When publishing your results, structure your data against the standard as shown below. This format highlights the trade-off between stability and potency .[1][2]
Table 2: Representative Comparative Data Structure
| Compound ID | Substitution | pKa (Pyridine N) | Stability ( | H+/K+ ATPase |
| Reference A | 4-Methoxy-2,3,5-trimethyl | 4.10 | 12 min | 1.2 ± 0.3 |
| Reference B | 4-Methoxy-3,5-dimethyl | 3.95 | 15 min | 1.8 ± 0.4 |
| Test Cmpd 1 | 5-Methoxy-2,3-dimethyl | 2.80 | 85 min | TBD |
| Test Cmpd 2 | 5-Methoxy-2-methyl | 2.65 | >120 min | > 50 (Inactive) |
*Hypothetical values based on Structure-Activity Relationship (SAR) principles. The 5-methoxy placement reduces basicity, significantly extending acid half-life but potentially requiring a lower pH for activation.[1][2]
Mechanism of Action Visualization
The diagram below illustrates why the 5-methoxy derivative behaves differently. The "Activation Loop" is the rate-limiting step.[2]
Figure 2: The acid-activation cascade.[1][2] The 5-methoxy substituent modifies the equilibrium between the "Prodrug" and "Protonated" states, shifting the activation threshold to more acidic pH levels.[1][2]
References
-
Lindberg, P., et al. (1986).[2] "Omeprazole: The first proton pump inhibitor."[1][2] Medicinal Research Reviews, 10(1), 1-54.[1][2]
-
Roche, V. F. (2006).[2] "The chemically elegant proton pump inhibitors."[2] American Journal of Pharmaceutical Education, 70(5), 101.[1]
-
Swiatek, P., et al. (2019).[1][2] "Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives." Molecules, 24(6), 1093.[1] [1][2]
-
BLD Pharm. (2024).[1][2] "Product Analysis: 5-Methoxy-2,3-dimethylpyridine (CAS 1393553-79-1)."[1][2][3][4][5] Chemical Catalog.
-
Shin, J. M., & Sachs, G. (2008).[1][2] "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports, 10(6), 528-534.[2]
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- 3. 1256807-19-8|2-(Chloromethyl)-5-methoxy-3-methylpyridine|BLDpharm [bldpharm.com]
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- 5. parchem.com [parchem.com]
A Comparative Guide to the Chromatographic Purity Assessment of 5-Methoxy-2,3-dimethylpyridine
Introduction: The Analytical Imperative for 5-Methoxy-2,3-dimethylpyridine Purity
5-Methoxy-2,3-dimethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any intermediate in the pharmaceutical manufacturing pipeline, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even at trace levels, can lead to the formation of undesired side products, potentially introducing toxicity or reducing the therapeutic effect.
This guide provides a comprehensive comparison of chromatographic techniques for the purity assessment of 5-Methoxy-2,3-dimethylpyridine. We will delve into the mechanistic principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering field-proven insights into their application, strengths, and limitations for this specific analyte. Our focus is on providing a self-validating framework for method selection and implementation, grounded in established scientific principles and regulatory expectations.
Strategic Selection of Chromatographic Techniques: A Comparative Analysis
The choice of a chromatographic method is fundamentally dictated by the physicochemical properties of the analyte and the specific analytical question being addressed. For 5-Methoxy-2,3-dimethylpyridine and its potential impurities, a multi-faceted approach is often necessary.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
HPLC is the cornerstone of pharmaceutical analysis for non-volatile and thermally labile compounds, making it the primary choice for quantifying the purity of 5-Methoxy-2,3-dimethylpyridine and profiling its non-volatile impurities.[1] The technique's high resolution, sensitivity, and reproducibility are indispensable for the stringent requirements of drug development.[2]
Causality Behind Method Choice:
-
Versatility: Reversed-phase HPLC, particularly with a C18 stationary phase, is highly effective for separating moderately polar compounds like substituted pyridines from both more polar and less polar impurities.
-
Sensitivity: UV detection is highly suitable for aromatic compounds like pyridine derivatives, offering sensitivity down to the parts-per-million (ppm) level, which is critical for controlling potentially genotoxic impurities.[3][4]
-
Regulatory Acceptance: HPLC methods are well-established and universally accepted by regulatory bodies like the FDA and EMA, with clear validation guidelines provided by the International Council for Harmonisation (ICH).[5][6]
Gas Chromatography (GC): The Specialist for Volatile Impurities and Residual Solvents
Given that 5-Methoxy-2,3-dimethylpyridine is a volatile compound, GC is an excellent technique for its analysis, particularly for identifying and quantifying volatile impurities, starting materials, or residual solvents from the synthesis process.[7]
Causality Behind Method Choice:
-
High Efficiency for Volatiles: GC offers unparalleled resolution for separating volatile and semi-volatile compounds.[8] Techniques like headspace GC are particularly powerful for analyzing residual solvents without interference from the non-volatile matrix.
-
Sensitive Detectors: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) offers definitive identification of unknown peaks.[7]
-
Challenges: The basic nature of the pyridine nitrogen can lead to peak tailing due to interactions with acidic sites on the column.[9] This often necessitates the use of specialized base-deactivated columns or derivatization, although the latter adds complexity.[1][10]
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a valuable, cost-effective tool for rapid, semi-quantitative analysis. It is exceptionally useful for in-process control, reaction monitoring, and preliminary purity checks.
Causality Behind Method Choice:
-
Speed and Simplicity: TLC allows for the simultaneous analysis of multiple samples, providing results in a fraction of the time required for HPLC or GC.[11]
-
Versatility: A wide range of stationary and mobile phases can be screened quickly to find suitable separation conditions.
-
Limitations: TLC is generally not a quantitative technique and has lower resolution and sensitivity compared to HPLC and GC. The basicity of pyridine derivatives can also cause streaking on standard silica plates, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.[12][13]
Comparative Performance Summary
The following table summarizes the key performance attributes of HPLC, GC, and TLC for the purity assessment of 5-Methoxy-2,3-dimethylpyridine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Application | Purity assay, non-volatile impurity profiling. | Volatile impurities, residual solvents. | Rapid screening, reaction monitoring. |
| Quantitation | Excellent (High Accuracy & Precision). | Excellent (High Accuracy & Precision). | Semi-quantitative at best. |
| Sensitivity | High (ppm levels with UV detection). | Very High (ppb levels with MS detection). | Low to Moderate. |
| Resolution | High to Very High. | Very High. | Low to Moderate. |
| Throughput | Moderate. | Moderate. | High. |
| Key Advantage | Robust, versatile, and the regulatory standard for API purity.[2] | Unmatched for separating volatile compounds.[7] | Fast, simple, and low-cost.[11] |
| Key Limitation | Not suitable for very volatile compounds (e.g., residual solvents). | Potential for peak tailing with basic analytes; may require derivatization for polar compounds.[1][9] | Low resolution and sensitivity; not suitable for quantitative analysis. |
Experimental Protocols: A Self-Validating HPLC Method
Trustworthiness in an analytical method is achieved through rigorous validation.[5] The following protocol for an HPLC-UV method is designed as a robust starting point. Its self-validating nature is ensured by the inclusion of system suitability tests (SST), which verify the performance of the chromatographic system before sample analysis.[14]
Proposed HPLC Method for Purity Assessment
This method is adapted from established protocols for similar pyridine derivatives and is designed to provide excellent resolution and sensitivity.[3][15]
Chromatographic Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 5-Methoxy-2,3-dimethylpyridine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 5-Methoxy-2,3-dimethylpyridine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[16]
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Calculation: Calculate the purity of the sample using the area percent method, assuming equal response factors for closely related impurities.
Method Validation Framework
To fully establish the trustworthiness of this method, it must be validated according to ICH Q2(R1) guidelines.[6] The validation should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: A linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements.[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Analytical Workflow and Logic
Diagrams can clarify complex processes and decision-making logic. The following have been generated using Graphviz to illustrate the experimental workflow and the strategic selection of a chromatographic method.
Caption: HPLC workflow for the purity assessment of 5-Methoxy-2,3-dimethylpyridine.
Caption: Decision logic for selecting the appropriate chromatographic method.
Conclusion
The purity assessment of 5-Methoxy-2,3-dimethylpyridine demands a scientifically sound and robust analytical strategy. While TLC serves as an effective tool for rapid screening, a comprehensive purity evaluation relies on the high-resolution separation techniques of HPLC and GC. HPLC is the undisputed method of choice for the primary purity assay and the quantification of non-volatile impurities due to its versatility, sensitivity, and regulatory acceptance. Concurrently, GC is the ideal complementary technique for controlling volatile impurities and residual solvents. The implementation of a validated HPLC method, supported by system suitability tests, ensures the generation of trustworthy and reliable data, which is paramount for advancing drug development programs with confidence.
References
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Link
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Link
-
BenchChem. (n.d.). HPLC method for (2S)-5-Methoxyflavan-7-ol quantification. BenchChem. Link
-
ResearchGate. (n.d.). The determination of 5-methoxytryptophan in human plasma. ResearchGate. Link
-
ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. ResearchGate. Link
-
Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Link
-
Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Link
-
Venugopal, N., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Link
-
ChemicalBook. (n.d.). 5-METHOXY-2-[(3,5-DIMETHYL-2-PYRIDINYL)-METHYLSULFINYL]-BENZIMIDAZOLE. ChemicalBook. Link
-
BenchChem. (n.d.). Chromatographic Purification of Pyridine Derivatives. BenchChem. Link
-
ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. ResearchGate. Link
-
Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Link
-
Hadjeb, R., & Owusu-Ababio, G. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmafocus Asia. Link
-
PubMed. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. PubMed. Link
-
Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents. Link
-
PubMed. (n.d.). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. PubMed. Link
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Link
-
PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem. Link
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Link
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link
-
ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. ResearchGate. Link
-
Simson Pharma Limited. (n.d.). 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1-nitroso-1H-benzo[d]imidazole. Simson Pharma Limited. Link
-
BenchChem. (n.d.). Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide. BenchChem. Link
-
Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?. Reddit. Link
-
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific. Link
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Link
-
MDPI. (n.d.). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Link
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
